1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one
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Overview
Description
1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of trifluoromethyl and dimethyl groups in the compound may enhance its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a suitable quinoline derivative.
Functional Group Introduction: Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methylation: The dimethyl groups can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring.
Scientific Research Applications
1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its quinoline core.
Biological Studies: Investigation of its biological activity, such as antimicrobial, antiviral, or anticancer properties.
Material Science: Use in the development of organic electronic materials or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
1,2-Dimethyl-8-(trifluoromethyl)quinolin-4(1H)-one is unique due to the presence of both trifluoromethyl and dimethyl groups, which may enhance its chemical stability and biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C12H10F3NO |
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Molecular Weight |
241.21 g/mol |
IUPAC Name |
1,2-dimethyl-8-(trifluoromethyl)quinolin-4-one |
InChI |
InChI=1S/C12H10F3NO/c1-7-6-10(17)8-4-3-5-9(12(13,14)15)11(8)16(7)2/h3-6H,1-2H3 |
InChI Key |
COOFJPNYKNQLND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1C)C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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